molecular formula C11H15N B2819881 3-Methyl-3-phenylpyrrolidine CAS No. 56606-73-6

3-Methyl-3-phenylpyrrolidine

Cat. No.: B2819881
CAS No.: 56606-73-6
M. Wt: 161.248
InChI Key: FITWJEPAVCOKSH-UHFFFAOYSA-N
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Description

3-Methyl-3-phenylpyrrolidine is a heterocyclic organic compound with the molecular formula C11H15N It features a pyrrolidine ring substituted with a methyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-3-phenylpyrrolidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 3-chloropropylamine with aromatic aldehydes or ketones can yield pyrrolidine derivatives . Another method includes the use of diols and primary amines catalyzed by iridium complexes . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to achieve high yields.

Industrial Production Methods

Industrial production of this compound often involves scalable synthetic routes that ensure high purity and yield. The use of robust catalysts and optimized reaction conditions is crucial for large-scale synthesis. Techniques such as continuous flow chemistry may be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-phenylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Mechanism of Action

The mechanism by which 3-Methyl-3-phenylpyrrolidine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, influencing biochemical processes. Molecular docking studies have shown that such compounds can bind to specific proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Methyl-3-phenylpyrrolidine include:

Uniqueness

What sets this compound apart from its analogs is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a methyl and a phenyl group on the pyrrolidine ring can result in unique steric and electronic effects, making it a valuable compound for various applications.

Properties

IUPAC Name

3-methyl-3-phenylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-11(7-8-12-9-11)10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITWJEPAVCOKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56606-73-6
Record name 3-methyl-3-phenylpyrrolidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

3-Methyl-3-phenyl-pyrrolidine, which was synthesized by reducing 3-methyl-3-phenyl pyrrolidine-2,5-dione with aluminum lithium hydride, was used as the amine to carry out the reaction according to . A purification by silica gel column chromatography (hexane/ethyl acetate) was carried out, and, the title compound (7 mg) was obtained as a colorless solid.
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